4-Carboxy nevirapine

Pharmacokinetics Drug Metabolism Enzyme Autoinduction

Researchers quantifying nevirapine metabolism require a stable, analytically distinct reference standard to avoid batch-to-batch variability. 4-Carboxy nevirapine (4-CANVP) is the definitive metabolite standard for LC-MS/MS method validation and DMPK studies. • Stable metabolic index from single-dose to steady-state enables reliable longitudinal pharmacokinetic profiling. • Distinct mass transition (m/z 297.2→279.2) and retention time (3.03 min) ensure unambiguous chromatographic separation from hydroxylated analogs. • Predominantly excreted as free carboxylic acid in urine, making it an ideal biomarker for chronic exposure assessment. Supplied with comprehensive characterization data for immediate method integration.

Molecular Formula C15H12N4O3
Molecular Weight 296.28 g/mol
CAS No. 245501-02-4
Cat. No. B057882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carboxy nevirapine
CAS245501-02-4
Synonyms11-Cyclopropyl-6,11-dihydro-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-4-carboxylic Acid_x000B_
Molecular FormulaC15H12N4O3
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C(=O)O
InChIInChI=1S/C15H12N4O3/c20-14-10-2-1-6-16-12(10)19(8-3-4-8)13-11(18-14)9(15(21)22)5-7-17-13/h1-2,5-8H,3-4H2,(H,18,20)(H,21,22)
InChIKeyWDXCMIDQWGYHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Carboxy Nevirapine (4-CANVP) Reference Standard


4-Carboxy nevirapine (4-CANVP), also known as nevirapine metabolite M6, is a primary oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine. It is formed via a secondary oxidation of the 12-hydroxynevirapine intermediate [1]. Unlike hydroxylated metabolites which are extensively glucuronidated, 4-CANVP is predominantly excreted as the free carboxylic acid in urine, making it a critical and stable biomarker for drug metabolism and pharmacokinetic (DMPK) studies [2]. Its distinct chemical properties necessitate specialized analytical methods for accurate quantification [3].

Standard Type Metabolite Reference Standard (M6)
Analytical Fit LC-MS/MS Bioanalysis & Method Validation
Research Utility Stable metabolic index for longitudinal DMPK & DDI studies

Why 4-CANVP Cannot Be Substituted


Generic substitution with nevirapine or its hydroxylated metabolites is not possible for analytical or research applications due to fundamental differences in molecular structure and stability. 4-Carboxy nevirapine (4-CANVP) is a carboxylic acid with distinct chromatographic and mass spectrometric properties compared to its parent drug and hydroxylated analogs. For instance, its unique retention time in reversed-phase LC (3.03 min) [1] and its specific precursor/product ion pair (m/z 297.2/279.2) in LC-MS/MS [2] render it analytically distinct. Furthermore, unlike the hydroxylated metabolites whose metabolic index (AUC metabolite/AUC NVP) can change significantly over time due to enzyme autoinduction, the metabolic index of 4-CANVP remains stable from a single dose to steady state [3]. This stability makes 4-CANVP a uniquely reliable biomarker for assessing chronic drug exposure and metabolism, a property not shared by other nevirapine metabolites.

Property
4-CANVP (M6)
Hydroxylated Metabolites / Parent NVP
Metabolic Index
Stable single-dose to steady state
May shift significantly over time (enzyme autoinduction)
Retention Time
3.03 min (unique window)
Elute at 3.7 - 5.7 min (risk of co-elution)
MS Transition (m/z)
297.2 / 279.2 (distinct fragment)
283.0 / 161.2 (different MRM pathway)

Evidence for 4-Carboxy Nevirapine Selection


Metabolic Index Stability

4-Carboxy nevirapine (4-CANVP) demonstrates a stable metabolic index between single-dose and steady-state administration, unlike 2-hydroxynevirapine and 3-hydroxynevirapine. The metabolic index (ratio of metabolite AUC to parent drug AUC) is a key pharmacokinetic parameter. This stability is a critical differentiator for longitudinal studies [1].

Metabolic Index Stability
Head-to-head
Stable index (single dose to steady state) vs. Significant change (P<0.01) in hydroxylated metabolites
Supports reliable longitudinal DMPK biomarker context
200 mg single vs. BID dosing in human plasma
Pharmacokinetics Drug Metabolism Enzyme Autoinduction

Unique Chromatographic Retention Time

In validated LC-MS/MS methods, 4-carboxy nevirapine exhibits a unique retention time that allows for its clear separation from all four hydroxylated nevirapine positional isomers. This property is essential for accurate, interference-free quantification in complex biological matrices [1].

Unique Retention Time
Head-to-head
3.03 min (4-CANVP) vs. 3.72 - 5.73 min (OHNVP isomers)
Enables interference-free baseline separation
Reversed-phase LC-MS/MS in human plasma
Analytical Chemistry Bioanalysis LC-MS/MS Method Validation

Species-Specific Abundance

The relative abundance of 4-CANVP is highly species-dependent. It is a major circulating metabolite in baboons but represents a minor excretory metabolite in humans. This species-specific profile is a critical consideration for translational research and selecting the appropriate animal model [1] [2].

Species-Specific Abundance
Cross-study
Major serum metabolite (baboon) vs. minor urinary metabolite (~2.4% dose, human)
Guides preclinical species model selection
Data to verify in translational model validation
Comparative Metabolism Preclinical Pharmacokinetics Species Differences

Distinct LLOQ

The validated LC-MS/MS methods highlight a unique analytical performance characteristic for 4-CANVP. Its Lower Limit of Quantification (LLOQ) differs from that of the hydroxylated metabolites, requiring specific calibration and validation criteria, which is a key factor in method development and procurement of the correct analytical standard [1].

Distinct LLOQ
Head-to-head
5.0 ng/mL (4-CANVP) vs. 1.0 ng/mL (parent & OHNVP panel)
Requires analyte-specific calibration
0.2 mL baboon serum, LC-MS/MS validation
LC-MS/MS Method Validation Sensitivity Bioanalysis

Unique Mass Spectrometric Fragmentation

4-CANVP possesses a unique precursor-to-product ion transition in mass spectrometry that is distinct from the parent drug and its hydroxylated analogs. This specific transition is the basis for its selective detection and quantification in complex biological samples using MRM (Multiple Reaction Monitoring) modes [1].

Unique MS Fragmentation
Head-to-head
m/z 297.2 / 279.2 (4-CANVP) vs. 283.0 / 161.2 (2-OHNVP)
Enables specific MRM detection
ESI+ LC-MS/MS, distinct fragmentation pathway
Mass Spectrometry Analytical Chemistry Metabolite Identification

Applications of 4-Carboxy Nevirapine (4-CANVP)


LC-MS/MS Bioanalysis Standard

4-Carboxy nevirapine is essential as a certified reference standard for developing and validating LC-MS/MS assays that aim to quantify nevirapine and its full metabolite panel in plasma, serum, or urine. Its unique retention time (3.03 min) [1] and distinct mass transition (m/z 297.2/279.2) [2] make it an indispensable calibrator for accurate quantification, separate from hydroxylated analogs.

Pharmacokinetic and DDI Studies

Due to its stable metabolic index from single-dose to steady-state, 4-CANVP is a reliable biomarker for longitudinal pharmacokinetic studies [3]. It is particularly useful in DDI studies where changes in the parent drug's clearance due to enzyme induction/inhibition can be distinguished from a stable, secondary metabolite pathway.

Toxicity Mechanism Investigation

The formation of 4-CANVP is a key step in the proposed bioactivation pathway of nevirapine that may lead to hepatotoxicity and skin rash. Procuring high-purity 4-CANVP allows researchers to conduct in vitro studies to directly test its potential role in toxicity, including its effects on hepatic cells or immune mediators, to delineate its contribution versus that of the parent drug or hydroxylated metabolites [4].

Species Comparison and Model Validation

Given the significant species difference in its abundance (major in baboon plasma vs. minor in human urine) [5] [6], 4-CANVP is a critical marker for validating the translational relevance of animal models used in nevirapine research. Its measurement is required to characterize and compare metabolic profiles across species to ensure the chosen model accurately reflects human drug metabolism.

Application
Selection Property
Validation Focus
LC-MS/MS Bioanalysis Standard
Distinct retention time & mass transition
Chromatographic separation & specificity
Pharmacokinetic & DDI Studies
Stable metabolic index
Metabolic index stability verification
Toxicity Mechanism Investigation
Metabolite standard purity
In vitro cell-model endpoint verification
Cross-Species Model Validation
Species-dependent abundance profile
Cross-species metabolic profile comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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